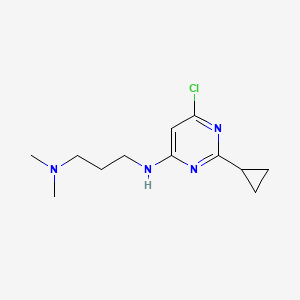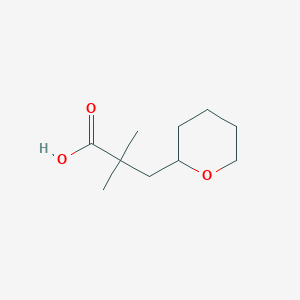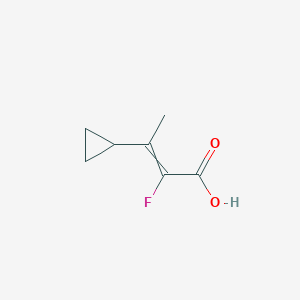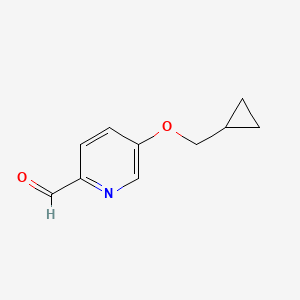
2-(2,4-二氟苯基)-1-(3-羟基吡咯烷-1-基)乙酮
描述
2-(2,4-Difluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, abbreviated as 2F-PEP, is a novel compound with a wide range of applications in the field of scientific research. It is a synthetic compound, derived from the combination of two aromatic compounds, 2,4-difluorophenyl and 3-hydroxypyrrolidin-1-yl. This compound is used for a variety of purposes, including as a research tool for studying biochemical and physiological effects in laboratory experiments.
科学研究应用
药物合成中的工艺开发
在药物合成中,特别是在抗真菌剂(如伏立康唑)的开发中,2-(2,4-二氟苯基)-1-(3-羟基吡咯烷-1-基)乙酮化合物起着至关重要的作用。它参与了新型广谱三唑抗真菌剂伏立康唑合成过程中的相对立体化学设置。涉及该化合物的反应的非对映控制已被广泛研究,为合成此类复杂药物提供了见解 (Butters 等人,2001)。
在电光薄膜制造中的影响
该化合物还在电光薄膜制造领域中找到了应用。它已被用于合成新的双支化异环“推挽”生色团,这对开发电光薄膜至关重要。此类化合物的结构显着影响薄膜的微观结构及其光学/电光响应,表明该化合物在材料科学和光学应用中的重要性 (Facchetti 等人,2006)。
在聚合物合成中的作用
在聚合物化学中,该化合物用于合成多环聚(苯腈醚)。它特别参与与异构二氟苯腈的反应,形成可溶聚醚和多环低聚物或聚合物,表明其在开发具有潜在应用于各个行业的新型聚合物材料中的重要性 (Kricheldorf 等人,2005)。
属性
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-2-1-8(11(14)6-9)5-12(17)15-4-3-10(16)7-15/h1-2,6,10,16H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURFMJNWYDUWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470519.png)

![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propane-1,2-diol](/img/structure/B1470522.png)

